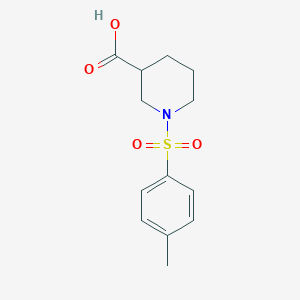

1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10-4-6-12(7-5-10)19(17,18)14-8-2-3-11(9-14)13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPMTGWZPCZFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377857 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5134-62-3 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid (CAS No. 5134-62-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical properties, a plausible experimental protocol for its synthesis, and explores its potential applications in drug development based on the known pharmacological activities of structurally related compounds. The information is presented to support researchers and scientists in their endeavors to utilize this molecule for the design and synthesis of novel therapeutic agents.

Chemical Properties and Data

This compound, also known as 1-tosylpiperidine-3-carboxylic acid, is a white to off-white solid. Its chemical structure features a piperidine ring N-substituted with a tosyl group and a carboxylic acid moiety at the 3-position. The presence of the tosyl group, a good leaving group and a common protecting group for amines, along with the carboxylic acid functionality, makes it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 5134-62-3 | [1] |

| Molecular Formula | C₁₃H₁₇NO₄S | [1] |

| Molecular Weight | 283.34 g/mol | [1] |

| Appearance | White to off-white solid | |

| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxylic acid | [2] |

| Synonyms | 1-Tosylpiperidine-3-carboxylic acid, 1-(p-Toluenesulfonyl)piperidine-3-carboxylic acid | [2] |

Synthesis

Proposed Experimental Protocol: N-Tosylation of Piperidine-3-carboxylic Acid

This protocol is based on general methods for the N-tosylation of secondary amines.

Materials:

-

Piperidine-3-carboxylic acid

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine, pyridine)

-

Water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric acid (HCl) (for acidification)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, etc.)

Procedure:

-

Dissolution of Starting Material: Dissolve piperidine-3-carboxylic acid in an aqueous solution of sodium hydroxide (e.g., 1-2 M) in a round-bottom flask equipped with a magnetic stirrer. The base serves to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.

-

Addition of Tosyl Chloride: Cool the solution in an ice bath. Dissolve p-toluenesulfonyl chloride in a suitable organic solvent like dichloromethane. Add the tosyl chloride solution dropwise to the stirred aqueous solution of piperidine-3-carboxylic acid over a period of 30-60 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds.[3][4] The introduction of a tosyl group can modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, and can also serve as a handle for further chemical modifications. While specific biological data for this compound is limited in the public domain, the known activities of related compounds suggest several potential areas of application.

As a Scaffold for Novel Therapeutics

The combination of the piperidine ring and the reactive carboxylic acid and sulfonyl groups makes this compound a valuable intermediate for the synthesis of more complex molecules. Piperidine derivatives have shown a wide range of pharmacological activities, including but not limited to:

-

Anti-inflammatory agents: Certain piperidine derivatives exhibit anti-inflammatory properties.[5]

-

Anticancer agents: The piperidine nucleus is found in several anticancer drugs.[4][5]

-

Central Nervous System (CNS) agents: Many drugs targeting the CNS, including antipsychotics and analgesics, contain a piperidine moiety.[5]

-

Antiviral and Antimicrobial agents: Piperidine derivatives have been investigated for their potential antiviral and antimicrobial activities.[5]

-

Acetylcholinesterase (AChE) inhibitors: Some N-substituted piperidine derivatives have shown potent AChE inhibitory activity, which is relevant for the treatment of Alzheimer's disease.[6]

Role of the Tosyl Group

The N-tosyl group can influence the biological activity of the piperidine scaffold. For instance, in some series of compounds, N-tosyl derivatives have been shown to possess significant biological activities.[7] The tosyl group can engage in specific interactions with biological targets and can also serve as a protecting group that is stable under various reaction conditions but can be removed if necessary.

Potential Drug Discovery Pathway:

Caption: Potential pathway for drug discovery using the target compound.

Conclusion

This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its readily available starting materials and straightforward synthesis make it an attractive building block for the creation of diverse molecular libraries. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a variety of diseases. This guide provides a foundational resource for researchers interested in exploring the potential of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 5134-62-3 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure: A Technical Guide to 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this document combines known properties with established analytical principles to present a robust framework for its synthesis and characterization.

Physicochemical Properties

This compound, also known as 1-Tosylpiperidine-3-carboxylic acid, is a substituted piperidine derivative. The presence of the tosyl group significantly influences its chemical properties, rendering the piperidine nitrogen non-basic. The carboxylic acid moiety provides a site for further chemical modification.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 5134-62-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇NO₄S | [1][2] |

| Molecular Weight | 283.34 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO (predicted) | General knowledge |

Synthesis Protocol

A standard method for the synthesis of this compound involves the N-tosylation of piperidine-3-carboxylic acid. The following is a generalized experimental protocol based on established chemical literature for similar transformations.

Materials and Reagents

-

Piperidine-3-carboxylic acid

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Dioxane and Water (or other suitable solvent system)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Reaction Procedure

-

Dissolution: Dissolve piperidine-3-carboxylic acid in an aqueous solution of sodium carbonate in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Tosyl Chloride: To the stirred solution, add a solution of p-toluenesulfonyl chloride in a suitable organic solvent, such as dioxane, dropwise at room temperature.

-

Reaction: Stir the resulting mixture vigorously at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted tosyl chloride.

-

Acidify the aqueous layer to a pH of approximately 2-3 with hydrochloric acid, leading to the precipitation of the product.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid product under vacuum.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis and structural analysis.

Spectroscopic Data for Structure Elucidation

The following tables outline the predicted spectroscopic data for this compound based on its known structure and typical values for similar compounds.

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | Broad Singlet | 1H | COOH |

| ~7.6 | Doublet | 2H | Aromatic protons ortho to SO₂ |

| ~7.4 | Doublet | 2H | Aromatic protons meta to SO₂ |

| ~3.6 - 3.8 | Multiplet | 2H | Piperidine ring protons adjacent to N |

| ~2.8 - 3.0 | Multiplet | 1H | Piperidine ring proton at C3 |

| ~2.4 | Singlet | 3H | Methyl group on the toluene ring |

| ~1.5 - 2.0 | Multiplet | 4H | Remaining piperidine ring protons |

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | Carboxylic acid carbonyl carbon (COOH) |

| ~144 | Aromatic carbon attached to the sulfonyl group |

| ~135 | Aromatic carbon attached to the methyl group |

| ~130 | Aromatic carbons ortho to the methyl group |

| ~127 | Aromatic carbons meta to the methyl group |

| ~50 | Piperidine ring carbons adjacent to N |

| ~45 | Piperidine ring carbon at C3 |

| ~25 - 30 | Remaining piperidine ring carbons |

| ~21 | Methyl carbon on the toluene ring |

Infrared (IR) Spectroscopy (Predicted)

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500 - 3300 | Broad | O-H stretch of the carboxylic acid |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1340 and ~1160 | Strong | Asymmetric and symmetric S=O stretches of the sulfonyl group |

| ~2950 | Medium | C-H stretches of the piperidine and methyl groups |

| ~1595 | Medium | C=C stretch of the aromatic ring |

Mass Spectrometry (Predicted)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 283 | [M]⁺, molecular ion |

| 155 | [CH₃C₆H₄SO₂]⁺, Tosyl fragment |

| 128 | [M - CH₃C₆H₄SO₂]⁺, Piperidine-3-carboxylic acid fragment |

| 91 | [C₇H₇]⁺, Tropylium ion from the toluene group |

Logical Relationships in Structure Elucidation

The structural confirmation of this compound relies on the logical correlation of data from various analytical techniques.

Diagram 2: Structure Confirmation Logic

Caption: Interrelation of analytical data for structural verification.

Conclusion

The structural elucidation of this compound is a systematic process. While specific experimental spectra for this compound are not widely published, its structure can be confidently confirmed by synthesizing it through the N-tosylation of piperidine-3-carboxylic acid and subsequently analyzing the product using a combination of NMR, IR, and mass spectrometry. The predicted data in this guide provides a solid benchmark for researchers performing these analyses.

References

In-Depth Technical Guide: Synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document details the most common synthetic routes, complete with experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as N-tosyl-nipecotic acid, is a valuable synthetic intermediate. The presence of the tosyl group enhances the lipophilicity and modifies the electronic properties of the piperidine ring, making it a crucial component in the synthesis of various biologically active molecules. The piperidine-3-carboxylic acid scaffold itself is a cyclic gamma-amino acid analog that can mimic neurotransmitters, and its derivatives are explored for their potential as enzyme inhibitors and receptor modulators. The tosyl-protected form is particularly useful for subsequent chemical transformations where protection of the piperidine nitrogen is required.

Synthetic Routes

The primary and most direct method for the synthesis of this compound involves the N-tosylation of piperidine-3-carboxylic acid (nipecotic acid). This approach is favored for its simplicity and readily available starting materials.

A generalized workflow for this synthesis is presented below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two effective protocols for the N-tosylation of piperidine-3-carboxylic acid are presented below. These methods utilize different base and solvent systems, offering flexibility depending on available resources and desired reaction conditions.

Protocol 1: N-Tosylation using Potassium Carbonate in Acetonitrile

This method employs a solid inorganic base in an organic solvent, which can simplify the work-up procedure.

Procedure:

-

To a stirred mixture of piperidine-3-carboxylic acid (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add p-toluenesulfonyl chloride (2.2 mmol) portionwise at room temperature.[1]

-

Stir the reaction mixture at room temperature for 6 hours.[1]

-

After completion of the reaction (monitored by TLC), add toluene (5 mL) and filter off the solid inorganic salts.[1]

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: N-Tosylation using Aqueous Potassium Hydroxide in a Biphasic System

This protocol utilizes a strong base in a biphasic water/dichloromethane system, which can lead to faster reaction times.

Procedure:

-

Under vigorous stirring, add p-toluenesulfonyl chloride (2.5 mmol) portionwise to a mixture of piperidine-3-carboxylic acid (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL) at room temperature.[1]

-

Continue vigorous stirring for 30 minutes.[1]

-

After the reaction is complete, add ice and water to the mixture.

-

Separate the organic layer, and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purity of the starting materials.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₄S | [2] |

| Molecular Weight | 283.34 g/mol | [2] |

| CAS Number | 5134-62-3 | [1][2] |

| Appearance | White to off-white solid | |

| Purity | >95% (typical) |

Logical Relationships in the Synthesis

The success of the synthesis hinges on several key relationships between the reactants and conditions.

Caption: Key relationships influencing the N-tosylation of piperidine-3-carboxylic acid.

The choice of base is critical. A base that is strong enough to deprotonate the secondary amine of the piperidine ring is required to facilitate the nucleophilic attack on the sulfur atom of the tosyl chloride. However, a very strong base or certain reaction conditions could potentially lead to the deprotonation of the carboxylic acid, which might then react with tosyl chloride to form an unstable mixed anhydride, leading to side products. The described protocols are designed to favor the desired N-tosylation.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved through the direct N-tosylation of piperidine-3-carboxylic acid. The two detailed protocols offer reliable methods for its preparation. This technical guide provides the necessary information for researchers and scientists to successfully synthesize this important building block for application in drug discovery and development programs.

References

An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a versatile building block in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and experimental evidence.

Core Molecular Attributes

This compound, also known as N-Tosylpiperidine-3-carboxylic acid or N-tosylnipecotic acid, is a derivative of piperidine-3-carboxylic acid (nipecotic acid). The introduction of the tosyl (toluene-4-sulfonyl) group on the piperidine nitrogen significantly modifies the properties of the parent molecule, rendering it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 5134-62-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇NO₄S | [1][2] |

| Molecular Weight | 283.34 g/mol | [1][2] |

| Physical Form | White to off-white solid | [4] |

| Purity | Typically ≥97% | [1] |

Physicochemical Properties: A Quantitative Perspective

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. While comprehensive experimental data for this specific molecule is not extensively published, we can infer and predict certain characteristics based on its structure and related compounds.

| Parameter | Predicted/Estimated Value | Remarks |

| Melting Point | 165-169 °C | Based on the closely related (S)-1-Boc-piperidine-3-carboxylic acid. Experimental determination is recommended for precise value. |

| pKa | ~3.5 - 4.5 (Carboxylic Acid) | The electron-withdrawing nature of the tosyl group is expected to slightly increase the acidity of the carboxylic acid compared to unsubstituted piperidine-3-carboxylic acid.[5] |

| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water. | The presence of both a polar carboxylic acid group and a larger, nonpolar tosyl group influences its solubility profile.[6] |

| LogP | ~1.1 (Predicted) | The octanol-water partition coefficient suggests a moderate degree of lipophilicity. |

Experimental Protocol: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing a molecule's ionization state at different pH values. A reliable method for its determination is potentiometric titration.[5]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water, potentially with a co-solvent like methanol if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the carboxylic acid has been neutralized (the half-equivalence point).

Synthesis and Characterization

The most common synthetic route to this compound involves the N-tosylation of piperidine-3-carboxylic acid (nipecotic acid).

General Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis from Nipecotic Acid

This protocol is based on standard procedures for the N-tosylation of amino acids.

Materials:

-

Piperidine-3-carboxylic acid (nipecotic acid)

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Water

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve piperidine-3-carboxylic acid in an aqueous solution of sodium hydroxide or a solution of triethylamine in an organic solvent like DCM or THF. The base is crucial to deprotonate the secondary amine, making it nucleophilic.

-

Cool the solution in an ice bath.

-

Slowly add a solution of tosyl chloride in a suitable solvent to the cooled reaction mixture. The tosyl chloride is the electrophile that will react with the deprotonated amine.

-

Stir the reaction mixture vigorously at low temperature and then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two doublets in the range of δ 7.3-7.8 ppm, corresponding to the protons on the tosyl group's benzene ring.

-

Piperidine Ring Protons: A series of multiplets between δ 1.5-4.0 ppm. The protons alpha to the nitrogen and the proton alpha to the carboxylic acid will be the most downfield.

-

Methyl Protons: A singlet around δ 2.4 ppm for the methyl group on the tosyl moiety.

-

Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

-

Aromatic Carbons: Signals between δ 125-145 ppm.

-

Piperidine Ring Carbons: Signals in the aliphatic region, typically between δ 20-60 ppm.

-

Methyl Carbon: A signal around δ 21 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

S=O Stretch (Sulfonamide): Two strong absorptions around 1340-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Mass Spectrometry:

-

The molecular ion peak (M+) would be expected at m/z = 283.34. Fragmentation patterns would likely involve the loss of the tosyl group and cleavage of the piperidine ring.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the carboxylic acid and the sulfonamide functionalities. The tosyl group acts as a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions.

Decarboxylative Alkynylation

A notable application of this compound is in decarboxylative alkynylation reactions.[5] This transformation allows for the conversion of the carboxylic acid group into an alkyne, a valuable functional group in organic synthesis and medicinal chemistry.

Caption: Decarboxylative alkynylation of the title compound.

This reaction typically proceeds via the formation of a redox-active ester from the carboxylic acid, followed by a nickel- or iron-catalyzed cross-coupling with an alkyne source.[7] This methodology provides a powerful tool for the late-stage functionalization of complex molecules.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs, particularly those targeting the central nervous system (CNS).[8] The N-tosyl group can serve as a protecting group during the synthesis of more complex molecules or as a bioisosteric replacement for other functional groups.

While specific drugs derived directly from this compound are not prominent in the literature, its utility as a building block is significant. It provides a synthetically versatile platform for the introduction of a substituted piperidine moiety into drug candidates. The carboxylic acid handle allows for the formation of amide bonds, a common linkage in pharmaceuticals, or for further functional group transformations.

Safety and Handling

This compound is classified as an irritant.[7] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the reactivity of its carboxylic acid group and the stability of the N-tosyl protecting group, makes it an attractive starting material for the synthesis of complex piperidine-containing molecules. The insights provided in this guide are intended to facilitate its effective use in the laboratory and to inspire new applications in drug discovery and development.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. This compound | 5134-62-3 [amp.chemicalbook.com]

- 4. Piperidine-3-carboxylic acid, N-BOC protected | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Physical Properties of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this compound.

Chemical Identity and Structure

This compound, also known as 1-Tosylpiperidine-3-carboxylic acid, is a substituted piperidine derivative. The presence of a tosyl group on the piperidine nitrogen and a carboxylic acid function at the 3-position makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1]

Table 1: Compound Identification

| Parameter | Value |

| IUPAC Name | 1-(Toluene-4-sulfonyl)piperidine-3-carboxylic acid |

| Synonyms | 1-Tosylpiperidine-3-carboxylic acid, 1-(p-Tolylsulfonyl)piperidine-3-carboxylic acid |

| CAS Number | 5134-62-3[2][3][4] |

| Molecular Formula | C13H17NO4S[2][3][4] |

| Molecular Weight | 283.34 g/mol [3] |

| Purity | Typically ≥97% or ≥98%[3][5] |

Physicochemical Properties

Table 2: Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | Requires experimental determination. |

| Boiling Point | Data not available | Requires experimental determination. |

| Solubility | Data not available | Expected to be soluble in organic solvents like DMSO and methanol. Solubility in aqueous solutions is likely pH-dependent due to the carboxylic acid group. |

| pKa | Data not available | The carboxylic acid moiety is expected to have a pKa value typical for a carboxylic acid. |

| Appearance | White to off-white solid | Based on typical appearance of similar organic compounds. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the identity and purity of a chemical compound. While a specific, comprehensive set of spectra for this compound is not publicly available, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group, the protons of the piperidine ring, and the methyl group of the tosyl moiety. The chemical shifts of the piperidine protons would be influenced by the electron-withdrawing nature of the tosyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the toluene ring, the piperidine ring, the methyl group, and the carboxyl group. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (around 170-185 ppm).[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[7] Key expected peaks include:

-

O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.[8]

-

C=O stretch: A strong absorption band between 1760-1690 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[8]

-

S=O stretch: Strong absorptions for the sulfonyl group, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-H stretch: Aromatic and aliphatic C-H stretching vibrations will be observed.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed, confirming the molecular weight. Fragmentation may involve the loss of the tosyl group, the carboxylic acid group, or parts of the piperidine ring.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are crucial for obtaining reliable and reproducible data. The following are generalized procedures based on standard laboratory techniques.

Synthesis of this compound

A common synthetic route to this compound involves the tosylation of piperidine-3-carboxylic acid.

Caption: Synthetic workflow for this compound.

Protocol:

-

Dissolve piperidine-3-carboxylic acid in a suitable aprotic solvent, such as dichloromethane, in a reaction flask.

-

Add a base, for example, triethylamine, to the solution to act as a proton scavenger.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture with stirring.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain the pure this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Caption: Workflow for melting point determination.

Protocol:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Solubility

The solubility of the compound in various solvents can be determined qualitatively.

Protocol:

-

To a series of small test tubes, add a small, measured amount (e.g., 10 mg) of this compound.

-

To each tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, DMSO, acetone).

-

Agitate the tubes at a constant temperature (e.g., 25 °C) for a set period.

-

Visually observe whether the solid has completely dissolved.

-

Categorize the solubility as soluble, sparingly soluble, or insoluble. For aqueous solutions, the effect of pH on solubility should also be investigated by adding acid or base.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture, typically water-cosolvent (e.g., ethanol) to ensure solubility.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot a titration curve of pH versus the volume of base added.

-

Determine the equivalence point from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point.

Applications in Drug Development

Piperidine derivatives are prevalent scaffolds in many approved drugs and clinical candidates due to their favorable pharmacokinetic properties.[9] The title compound, with its reactive carboxylic acid handle and the synthetically versatile tosyl protecting group, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs.

Safety Information

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. orientjchem.org [orientjchem.org]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. calpaclab.com [calpaclab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

In-depth Technical Guide: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a key building block in synthetic organic chemistry. This document details its chemical properties, synthesis, and significant applications, particularly in the realm of drug discovery and development.

Core Compound Properties

This compound, also known as 1-Tosylpiperidine-3-carboxylic acid, is a piperidine derivative featuring a tosyl group attached to the nitrogen atom and a carboxylic acid group at the 3-position of the piperidine ring. This combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₄S | [1] |

| Molecular Weight | 283.35 g/mol | [1] |

| CAS Number | 5134-62-3 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through the tosylation of piperidine-3-carboxylic acid. This reaction involves the protection of the secondary amine of the piperidine ring with a p-toluenesulfonyl (tosyl) group.

Experimental Protocol: Tosylation of Piperidine-3-carboxylic Acid

Materials:

-

Piperidine-3-carboxylic acid

-

p-Toluenesulfonyl chloride (TsCl)

-

A suitable base (e.g., triethylamine (Et₃N) or sodium carbonate (Na₂CO₃))

-

An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like THF/water)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Dissolution: Dissolve piperidine-3-carboxylic acid in the chosen solvent system. If a biphasic system is used, dissolve the starting material in an aqueous solution of the base.

-

Addition of Base: Add the base to the reaction mixture. The base is crucial for scavenging the hydrochloric acid that is generated during the reaction.

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride in the organic solvent to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Stir the reaction mixture for a specified period until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If a biphasic system is used, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Acidify the aqueous layer with HCl to precipitate the product.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

-

Isolation and Purification:

-

Combine the organic extracts and dry over anhydrous sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Key Application: Decarboxylative Alkynylation

A significant application of this compound is in decarboxylative alkynylation reactions. This process allows for the conversion of the carboxylic acid group into a terminal or substituted alkyne, a functional group of great importance in medicinal chemistry and materials science.[2]

Experimental Workflow: Decarboxylative Alkynylation

The following diagram illustrates a typical workflow for the decarboxylative alkynylation of this compound. This reaction often proceeds via the formation of a redox-active ester, which then undergoes a nickel- or iron-catalyzed cross-coupling with an alkyne source.

References

1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid IUPAC name

An In-depth Technical Guide: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry. The document elucidates its formal IUPAC nomenclature, structural features, and essential physicochemical properties. A central focus is placed on its synthetic pathway, offering a detailed, step-by-step protocol grounded in established chemical principles, explaining the causality behind procedural choices. The guide further explores the compound's primary application as a functionalized derivative of nipecotic acid, a known GABA uptake inhibitor. Its strategic importance lies in its role as a key intermediate for developing novel modulators of the GABAergic system, which are critical for advancing treatments for neurological disorders. This whitepaper serves as a technical resource for researchers engaged in the synthesis and application of advanced heterocyclic scaffolds in drug discovery.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Synonyms

The formal IUPAC name for the compound is 1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxylic acid .

However, it is widely known and cataloged by the semi-systematic name This compound .[1][2][3] Given that piperidine-3-carboxylic acid is trivially named nipecotic acid, a common synonym used in medicinal chemistry literature is N-Tosyl-nipecotic acid .

The structure features a piperidine ring, a saturated six-membered heterocycle containing nitrogen. The numbering of the ring begins at the heteroatom (Nitrogen = 1). The key substituents are:

-

A tosyl (Ts) group attached to the nitrogen at position 1. The tosyl group is a p-toluenesulfonyl group, derived from p-toluenesulfonic acid.[4]

-

A carboxylic acid group at position 3.

Structural Analysis

The molecule's utility in drug design stems from the distinct properties of its three components:

-

Piperidine Scaffold: A common motif in CNS-active drugs, providing a defined three-dimensional structure.

-

Carboxylic Acid: A key functional handle for derivatization, enabling the formation of esters, amides, and other functionalities to modulate pharmacological properties.

-

N-Tosyl Group: This group serves a dual purpose. It acts as a stable protecting group for the secondary amine, preventing unwanted N-alkylation or N-acylation reactions.[4] More importantly, its significant lipophilicity and electron-withdrawing nature are critical for modifying the overall pharmacokinetic and pharmacodynamic profile of the final molecule, often enhancing membrane permeability and receptor binding affinity.

Physicochemical Data

The fundamental properties of the compound are summarized below for reference in experimental design.

| Property | Value | Source |

| CAS Number | 5134-62-3 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO₄S | [1] |

| Molecular Weight | 283.34 g/mol | [1] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in methanol, DMSO, and basic aqueous solutions |

The Scientific Rationale: A Scaffold for GABA Transporter (GAT) Inhibitors

The primary interest in 1-(Tosyl)-piperidine-3-carboxylic acid stems from its structural relationship to nipecotic acid. Nipecotic acid is a well-established inhibitor of γ-aminobutyric acid (GABA) transporters (GATs).[5][6]

-

The GABAergic System: GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its reuptake from the synaptic cleft via GATs.

-

Therapeutic Potential: Inhibiting these transporters increases the synaptic concentration of GABA, enhancing inhibitory neurotransmission. This mechanism is a validated strategy for treating neurological conditions such as epilepsy and anxiety.[7]

-

Role of N-Substitution: While nipecotic acid is a potent inhibitor, its therapeutic use is limited by poor blood-brain barrier penetration. Medicinal chemistry efforts focus on attaching large, lipophilic groups to the piperidine nitrogen to improve CNS availability and modulate subtype selectivity among the different GATs (mGAT1-4).[7][8][9] The tosyl group is an archetypal example of such a lipophilic N-substituent, making N-Tosyl-nipecotic acid a foundational platform for synthesizing more complex and potent GAT inhibitors.[8][9]

Synthesis and Characterization

The synthesis of this compound is a standard sulfonamide formation reaction. The protocol below is a self-validating system, incorporating in-process controls and explaining the rationale behind each step.

Synthetic Workflow Diagram

Caption: General synthesis scheme for N-tosylation of nipecotic acid.

Detailed Synthetic Protocol

This protocol describes the tosylation of piperidine-3-carboxylic acid.

Materials:

-

Piperidine-3-carboxylic acid (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl, 1.1 eq.)

-

Triethylamine (Et₃N, 2.2 eq.) or Pyridine (as solvent and base)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidine-3-carboxylic acid (1.0 eq.).

-

Dissolution: Add anhydrous DCM to the flask. If solubility is poor, using the ethyl ester of nipecotic acid is a common alternative, followed by a final hydrolysis step. For this protocol, we proceed with the free acid, which may form a slurry.

-

Base Addition: Add triethylamine (2.2 eq.).

-

Causality: The reaction of TsCl with the amine generates one equivalent of HCl.[10] Triethylamine is a non-nucleophilic organic base that acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride and driving the reaction to completion. Two equivalents are used to neutralize both the generated HCl and the carboxylic acid proton, ensuring the piperidine nitrogen remains sufficiently nucleophilic.

-

-

Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.

-

Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled formation of the desired product. Uncontrolled temperature increases can lead to the formation of chlorinated byproducts, a known issue in tosylation reactions.[10]

-

-

Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled slurry over 15-20 minutes using an addition funnel.

-

Causality: A slight excess of TsCl ensures full conversion of the starting material. Dropwise addition maintains a low concentration of the reactive electrophile, further controlling the reaction rate and temperature.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A suitable eluent system would be DCM:Methanol (e.g., 9:1). The product should have a higher Rf value than the highly polar starting amino acid. The reaction is complete when the starting material spot is no longer visible.

-

Workup - Quenching: Cool the mixture again to 0 °C and slowly add 1 M HCl to quench any unreacted triethylamine and to protonate the carboxylate.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Add more DCM and wash the organic layer sequentially with:

-

1 M HCl (to remove all traces of triethylamine).

-

Water.

-

Brine (to break any emulsions and begin the drying process).

-

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the drying agent and wash the solid with a small amount of fresh DCM.

-

Concentration: Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Applications in Drug Development Workflow

The title compound is rarely the final drug product; it is a strategic intermediate. The following workflow illustrates its use in creating advanced drug candidates.

Caption: Workflow from the core scaffold to a potential drug candidate.

This two-step process—activating the carboxylic acid and then coupling it with a diverse range of amines—allows for the rapid generation of a library of compounds. This library can then be screened to identify molecules with optimal potency, selectivity, and pharmacokinetic properties. The synthesis of various nipecotic acid derivatives for evaluation as GAT inhibitors has been extensively reported, highlighting the importance of this synthetic strategy.[5][6][8]

Conclusion

This compound is a high-value synthetic intermediate whose importance is intrinsically linked to the quest for novel CNS therapeutics. Its straightforward synthesis, combined with the strategic placement of a modifiable carboxylic acid and a lipophilic N-tosyl group on the nipecotic acid scaffold, makes it an indispensable tool for medicinal chemists. This guide has provided the foundational knowledge, from nomenclature to a detailed, rationale-driven synthetic protocol, to empower researchers in leveraging this versatile molecule for the development of next-generation GABAergic modulators.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 5134-62-3 [amp.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide to 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid

This technical guide provides a comprehensive overview of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential applications, presenting data in a structured format for ease of comparison and use in a laboratory setting.

Chemical Identity and Synonyms

This compound is a piperidine derivative characterized by a tosyl group attached to the piperidine nitrogen and a carboxylic acid group at the 3-position of the piperidine ring.

Synonyms:

-

1-Tosylpiperidine-3-carboxylic acid

-

N-Tosylpiperidine-3-carboxylic acid

-

1-(p-Tolylsulfonyl)piperidine-3-carboxylic acid

-

1-(4-methylphenyl)sulfonylpiperidine-3-carboxylic acid[1]

-

1-(Toluene-4-sulfonyl)nipecotic acid

CAS Number: 5134-62-3[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₄S | [2][3] |

| Molecular Weight | 283.34 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Synthesis and Experimental Protocols

A plausible synthetic route is the reaction of piperidine-3-carboxylic acid (nipecotic acid) or its ester derivative with p-toluenesulfonyl chloride in the presence of a suitable base.

General Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve piperidine-3-carboxylic acid in a suitable solvent, such as a mixture of water and a polar aprotic solvent (e.g., tetrahydrofuran or dioxane).

-

Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide or triethylamine, to deprotonate the secondary amine of the piperidine ring.

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Experimental Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively documented, the piperidine scaffold is a common motif in many biologically active compounds. The tosyl group can modulate the physicochemical properties of the molecule, such as lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

Derivatives of piperidine-carboxylic acids are explored for a variety of therapeutic targets. For instance, related piperidine derivatives have been investigated for their potential as inhibitors of enzymes or as ligands for receptors in the central nervous system. The carboxylic acid moiety provides a handle for further chemical modifications, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Potential Research Areas:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Organic Synthesis: As a starting material or intermediate in multi-step organic syntheses.[4]

Signaling Pathway Involvement (Hypothetical):

Given the lack of specific biological data, a diagram of a signaling pathway is not applicable at this time. However, should this compound or its derivatives be found to interact with a specific biological target, such a diagram could be constructed to illustrate its mechanism of action. For example, if it were found to be an enzyme inhibitor, a diagram could show the enzyme, its substrate, the product, and the inhibitory action of the compound.

Data Summary

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | 1-(Toluene-4-sulfonyl)piperidine-3-carboxylic acid | |

| CAS Number | 5134-62-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇NO₄S | [2][3] |

| Molecular Weight | 283.34 g/mol | [2] |

| InChI Key | IZPMTGWZPCZFNW-UHFFFAOYSA-N | [1] |

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data and biological activity studies are limited in the public domain, its structural features suggest it could serve as a valuable building block for the development of novel chemical entities. Further research is warranted to fully elucidate its properties and potential applications.

References

starting materials for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a valuable building block in medicinal chemistry. We will detail the primary synthetic routes, starting materials, experimental protocols, and available quantitative data to support researchers in their synthetic endeavors.

Core Synthesis Strategy

The most direct and commonly employed method for the synthesis of this compound is the N-tosylation of piperidine-3-carboxylic acid. This reaction involves the formation of a sulfonamide bond between the secondary amine of the piperidine ring and the sulfonyl chloride group of p-toluenesulfonyl chloride.

An upstream consideration for this synthesis is the preparation of the starting material, piperidine-3-carboxylic acid, which can be synthesized via the hydrogenation of 3-pyridinecarboxylic acid.

Starting Materials

The key starting materials for the synthesis are presented below:

| Starting Material | Structure | Supplier Availability |

| Piperidine-3-carboxylic acid |  | Readily available from various chemical suppliers. |

| p-Toluenesulfonyl chloride (TsCl) |  | Readily available from various chemical suppliers. |

| 3-Pyridinecarboxylic acid (Nicotinic acid) |  | Readily available from various chemical suppliers. |

Synthetic Pathways and Experimental Protocols

Two primary synthetic routes are detailed below, encompassing the preparation of the piperidine-3-carboxylic acid precursor and its subsequent N-tosylation.

Route 1: Synthesis of Piperidine-3-carboxylic acid from 3-Pyridinecarboxylic acid

This route involves the catalytic hydrogenation of the pyridine ring of 3-pyridinecarboxylic acid to yield piperidine-3-carboxylic acid.

Experimental Protocol:

A mixture of 3-pyridinecarboxylic acid, water, and a palladium on carbon catalyst is placed in a hydrogenation apparatus.[1] The vessel is purged with nitrogen and then pressurized with hydrogen gas. The reaction is typically carried out at a temperature of 90-100°C and a pressure of 4-5 MPa for 3-4 hours.[1] Following the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove about 50% of the water. Upon cooling to 30°C and the addition of methanol, piperidine-3-carboxylic acid precipitates and can be collected by centrifugation after further cooling to 0°C.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | >85% | [1] |

Logical Relationship Diagram:

Route 2: Synthesis of this compound

This is the primary and most direct route to the target compound.

Experimental Protocol:

To a solution of piperidine-3-carboxylic acid in an appropriate solvent such as dichloromethane, a base is added, followed by the portion-wise addition of p-toluenesulfonyl chloride. Triethylamine is a commonly used base for this transformation. The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous acid and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Quantitative Data:

Experimental Workflow Diagram:

Conclusion

The synthesis of this compound is a straightforward process achievable through the N-tosylation of commercially available piperidine-3-carboxylic acid. For researchers requiring larger quantities or specific stereoisomers, the synthesis of the piperidine precursor from 3-pyridinecarboxylic acid offers a viable and high-yielding alternative. The provided protocols and data serve as a foundational guide for the successful synthesis and purification of this important chemical intermediate.

References

An In-depth Technical Guide on the Potential Biological Activity of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid

Disclaimer: As of the latest available data, specific biological activity, quantitative efficacy, and detailed mechanistic studies for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid are not extensively documented in publicly accessible scientific literature. This guide, therefore, provides an in-depth analysis of the potential biological activities of this compound based on the known pharmacological profiles of structurally related N-sulfonylated piperidine and piperidine-3-carboxylic acid derivatives. The information presented herein is intended to serve as a scientific and research-oriented resource for hypothesis generation and to guide future experimental investigations.

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a tosyl group and a carboxylic acid moiety at the 3-position. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties. The introduction of a tosyl group can significantly influence the molecule's polarity, lipophilicity, and ability to engage in specific interactions with biological targets. This guide explores the prospective biological relevance of this compound by examining the activities of its structural analogs.

Potential Biological Targets and Activities of Structurally Related Compounds

Based on the biological evaluation of analogous compounds, this compound could potentially exhibit inhibitory activity against several classes of enzymes and receptors. The following sections detail the activities of these related derivatives.

N-sulfonylated piperidine and piperidinecarboxylic acid derivatives have demonstrated inhibitory effects on various enzymes, suggesting that this compound may also function as an enzyme inhibitor.

Derivatives of N-benzylpiperidine have shown potent inhibition of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride has been identified as a highly potent AChE inhibitor with an IC50 value of 0.56 nM. While structurally distinct, this highlights the potential for N-substituted piperidines to target AChE.

N-substituted 4-hydrazino piperidine derivatives have been designed as inhibitors of DPP-4, a key enzyme in glucose metabolism. One such derivative demonstrated an IC50 of 88 nM. This suggests that the piperidine scaffold can be tailored to interact with the active site of peptidases.

N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been evaluated as inhibitors of steroid-5α-reductase isozymes 1 and 2. Certain derivatives displayed significant inhibitory potency, with IC50 values in the nanomolar to low micromolar range.

Table 1: Inhibitory Activity of Structurally Related Piperidine Derivatives

| Compound Class | Target Enzyme | IC50 Values |

| N-benzylpiperidine derivative | Acetylcholinesterase (AChE) | 0.56 nM |

| N-substituted 4-hydrazino piperidine derivative | Dipeptidyl Peptidase IV (DPP-4) | 88 nM |

| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) derivative | Steroid-5α-reductase type 2 | 60 - 80 nM |

| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) derivative | Steroid-5α-reductase type 1 | ~10 µM |

Experimental Protocols for Key Assays

To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for relevant enzyme inhibition assays based on protocols used for analogous compounds.

This protocol is based on the Ellman's method, a widely used spectrophotometric assay for measuring AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of the test compound solution to the respective wells.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

-

The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This is a fluorometric assay to determine the inhibitory activity against DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

Gly-Pro-AMC (aminomethylcoumarin) as a fluorogenic substrate

-

Tris-HCl buffer (pH 7.5)

-

Test compound

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well black plate, add the test compound, DPP-4 enzyme, and Tris-HCl buffer.

-

Incubate the mixture at room temperature for 15 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

The fluorescence is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curve.

Mandatory Visualizations

To illustrate the potential logical and experimental workflows for investigating the biological activity of this compound, the following diagrams are provided.

Caption: Logical workflow for investigating the biological activity of the target compound.

Caption: General experimental workflow for in vitro enzyme inhibition assays.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an inhibitor of various enzymes, including acetylcholinesterase, dipeptidyl peptidase IV, and steroid-5α-reductase. The methodologies and workflows presented in this guide offer a foundational framework for researchers and drug development professionals to initiate and conduct systematic evaluations of this and similar compounds. Further empirical studies are essential to elucidate the specific biological targets, mechanism of action, and therapeutic potential of this compound.

An In-Depth Technical Guide to 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid: Synthesis, Properties, and Applications

Introduction

1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, also known as N-tosyl-nipecotic acid, is a heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and drug discovery. Its structural framework, featuring a piperidine ring N-protected by a tosyl group and substituted with a carboxylic acid at the 3-position, renders it a versatile chiral building block for the synthesis of complex molecular architectures. The strategic placement of the carboxylic acid moiety and the robust nature of the tosyl protecting group provide a scaffold that is amenable to a wide array of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of the history, synthesis, and key applications of this important molecule, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Rationale for Synthesis

While the precise first synthesis of this compound is not prominently documented in seminal literature, its conceptual origins can be traced to the confluence of established principles in organic chemistry. The parent compound, piperidine-3-carboxylic acid, known as nipecotic acid, has long been recognized for its biological activity, particularly as an inhibitor of γ-aminobutyric acid (GABA) uptake. The tosyl (p-toluenesulfonyl) group, introduced into synthetic chemistry in the early 20th century, rapidly became a favored protecting group for amines due to its stability under a variety of reaction conditions and its ability to be removed when necessary.

The synthesis of this compound was a logical and strategic development for several reasons:

-

Nitrogen Protection: The secondary amine of the piperidine ring in nipecotic acid is nucleophilic and can interfere with reactions targeting the carboxylic acid or other parts of the molecule. The installation of the electron-withdrawing tosyl group effectively protects the nitrogen, rendering it non-nucleophilic and stable to a range of reagents.

-

Chiral Integrity: For enantiomerically pure forms of nipecotic acid, N-tosylation helps to prevent racemization at the adjacent stereocenter under certain reaction conditions.

-

Scaffold for Diversity-Oriented Synthesis: The tosylated piperidine ring provides a rigid and well-defined scaffold. The carboxylic acid serves as a handle for further functionalization, allowing for the construction of libraries of compounds for biological screening.

-

Modulation of Physicochemical Properties: The introduction of the lipophilic tosyl group significantly alters the polarity and solubility of nipecotic acid, which can be advantageous for specific synthetic transformations and for influencing the pharmacokinetic properties of final drug candidates.

Synthetic Methodologies

The primary and most direct route to this compound is the N-tosylation of piperidine-3-carboxylic acid (nipecotic acid).

General Synthetic Pathway

Caption: General reaction scheme for the N-tosylation of nipecotic acid.

Experimental Protocol: N-Tosylation of Piperidine-3-carboxylic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Piperidine-3-carboxylic acid (1.0 eq)

-

p-Toluenesulfonyl chloride (1.1 eq)

-

Sodium hydroxide (2.5 eq)

-

Water

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: Dissolve piperidine-3-carboxylic acid in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a round-bottom flask equipped with a magnetic stirrer. The reaction should be cooled in an ice bath to 0-5 °C. The basic conditions deprotonate the carboxylic acid and the secondary amine, increasing the nucleophilicity of the nitrogen.

-